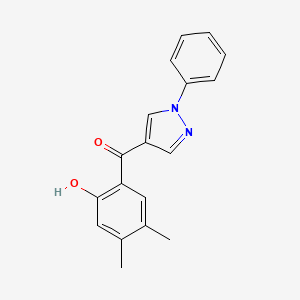
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound with the molecular formula C12H12N2O2 It is known for its unique structure, which includes a benzoyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 4,5-dimethyl-2-hydroxybenzoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole
- 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole
- 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole
Uniqueness
4-(4,5-Dimethyl-2-hydroxybenzoyl)-1-phenylpyrazole stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
288401-65-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(2-hydroxy-4,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-16(17(21)9-13(12)2)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
Clé InChI |
BQTCZFCFQURLAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
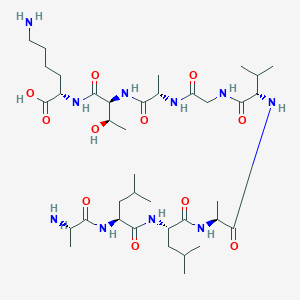

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

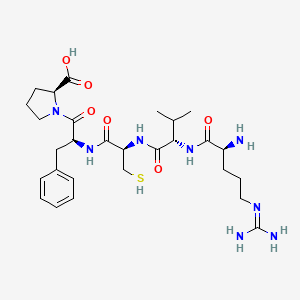
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
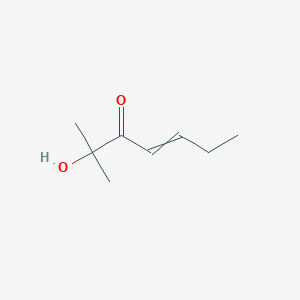
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
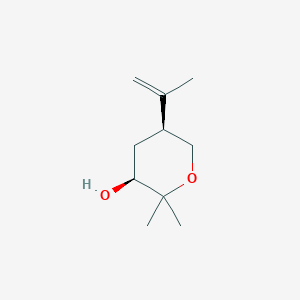
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
